molecular formula C20H17N5O3S B2923828 N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251676-72-8

N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2923828
CAS No.: 1251676-72-8
M. Wt: 407.45
InChI Key: OIAPHVIVGBQBKP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring an isothiazolo[4,5-d]pyrimidin core substituted with a pyridin-4-yl group at position 3 and a 4-methoxybenzyl acetamide moiety at position 4. Its molecular formula is C20H17N5O2S, with a molecular weight of 391.4 g/mol (CAS: 1251590-06-3) .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-28-15-4-2-13(3-5-15)10-22-16(26)11-25-12-23-18-17(14-6-8-21-9-7-14)24-29-19(18)20(25)27/h2-9,12H,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAPHVIVGBQBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a synthetic compound notable for its complex heterocyclic structure, which combines an isothiazolo[4,5-d]pyrimidine moiety with a methoxybenzyl group and a pyridine ring. This unique configuration suggests potential biological activities, particularly in pharmacological contexts such as kinase inhibition and antimicrobial properties.

  • Molecular Formula : C20H17N5O3S
  • Molecular Weight : 407.45 g/mol
  • Structural Features : The compound features an isothiazolo[4,5-d]pyrimidine ring, which is commonly found in various kinase inhibitors. The presence of the methoxybenzyl and pyridyl groups may enhance its biological activity through specific interactions with biological targets.

Potential Pharmacological Activities

  • Kinase Inhibition :
    • The structural similarity to known kinase inhibitors suggests that this compound may exhibit inhibitory activity against specific kinases. Kinases are critical in many cellular processes, and their dysregulation is implicated in various diseases.
  • Antimicrobial Properties :
    • The isothiazole moiety has been associated with antibiotic activity. Investigating the antimicrobial efficacy of this compound could provide valuable insights into its potential as a novel antimicrobial agent, especially against antibiotic-resistant strains.
  • Anticancer Activity :
    • Compounds with similar structures have demonstrated anticancer properties. The unique combination of functional groups in this compound may confer distinct mechanisms of action against cancer cells.

Research Findings

Recent studies have highlighted the biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesBiological Activity
Thieno[2,3-d]pyrimidine derivativesContains thieno instead of isothiazoleAnticancer activity
Pyrazolo[2,3-d]pyrimidine derivativesSimilar heterocyclic structureAntiviral properties
Isoxazolo[5,4-d]pyrimidine derivativesFused ring systemCalcium receptor antagonism

These compounds illustrate the potential for diverse biological activities stemming from structural modifications around the core isothiazolo[4,5-d]pyrimidine framework.

Case Studies and Experimental Data

  • Antibacterial Screening :
    • In studies assessing antibacterial activity against Salmonella typhi and Bacillus subtilis, compounds similar to this compound exhibited moderate to strong activity.
  • Docking Studies :
    • Molecular docking studies have elucidated interaction patterns between this compound and various amino acids in target proteins, indicating potential binding affinities that could translate into pharmacological effects.
  • Inhibitory Activity :
    • Compounds sharing structural characteristics with this acetamide have shown significant inhibitory effects on enzymes like acetylcholinesterase and urease, suggesting that this compound may also possess similar enzyme inhibitory properties.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
N-(4-Methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide Isothiazolo[4,5-d]pyrimidin Pyridin-4-yl, 4-methoxybenzyl acetamide C20H17N5O2S 391.4 High lipophilicity due to methoxybenzyl; pyridinyl enhances π-π interactions
2-(3-(4-Methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide Triazolo[4,5-d]pyrimidin 4-Methoxyphenyl, 5-methylisoxazole C17H15N7O4 381.3 Triazole core may improve metabolic stability; isoxazole adds polarity
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19) Thiazolo[4,5-d]pyrimidin Phenyl, thioxo group Varies ~420–450 Thioxo group enhances hydrogen bonding; phenyl increases steric bulk
(R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide Pyrimido[4,5-d]pyrimidin Benzodiazepine, methylpyridinyl C43H38N8O3 738.8 Extended polycyclic system; benzodiazepine moiety may target CNS receptors

Key Observations:

Core Heterocycle Differences: The isothiazolo[4,5-d]pyrimidin core in the target compound differs from triazolo or thiazolo analogs. Isothiazole rings (with sulfur and nitrogen) may confer distinct electronic properties compared to triazoles (three nitrogens) or thiazoles (sulfur and nitrogen) .

Substituent Effects :

  • The pyridin-4-yl group in the target compound provides a planar aromatic system for π-stacking interactions, whereas 5-methylisoxazole in the triazolo analog introduces polarity and hydrogen-bonding capacity .
  • 4-Methoxybenzyl vs. benzodiazepine substituents: The former enhances lipophilicity, while the latter may improve CNS penetration .

Molecular Weight and Pharmacokinetics :

  • The target compound (391.4 g/mol) is lighter than pyrimido[4,5-d]pyrimidin derivatives (~740 g/mol), suggesting better oral bioavailability per Lipinski’s rules .

Q & A

Basic Questions

Q. What are the established synthetic methodologies for this compound, and what critical reaction conditions are required?

  • Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the isothiazolo[4,5-d]pyrimidine core. Key intermediates include pyridine-substituted precursors and chloroacetamide derivatives.
  • Critical Conditions :

  • Use of N-arylsubstituted α-chloroacetamides for coupling reactions (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under anhydrous conditions .
  • Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) to prevent side reactions .
  • Catalytic agents like DMAP for amide bond formation .
    • Reference Data :
StepReagent/ConditionYieldSource
Couplingα-chloroacetamide, DMF, 70°C40–60%
CyclizationAPS, 80°C25–35%

Q. How is structural elucidation performed using spectroscopic techniques?

  • Techniques :

  • NMR : Analyze 1H^1H and 13C^{13}C signals for methoxybenzyl (δ ~3.8 ppm for OCH3_3) and pyridine protons (δ 8.5–9.0 ppm) .
  • IR : Confirm carbonyl groups (C=O stretch at ~1700 cm1^{-1}) and amide bonds (N–H bend at ~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 450.12) .
    • Validation : Cross-reference with X-ray crystallography data from analogous compounds (e.g., bond angles in pyrimidine cores) .

Advanced Questions

Q. How can synthetic yield be optimized in multi-step pathways with unstable intermediates?

  • Strategies :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing degradation (e.g., Omura-Sharma-Swern oxidation at controlled flow rates) .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield .
  • Intermediate Stabilization : Use cryogenic conditions (-20°C) or inert atmospheres for sensitive intermediates like pyridinyl-acetamides .
    • Case Study : A 11-step synthesis achieved 2–5% yield due to intermediate instability; introducing flow steps increased yield to 12% .

Q. How should inconsistencies in biological activity data across assays be resolved?

  • Approach :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis assays) .
  • Dose-Response Curves : Validate IC50_{50} values across ≥3 independent replicates to rule out outliers .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., trifluoromethyl-substituted analogs showing enhanced lipophilicity) .

Q. What computational methods predict binding affinity to target enzymes?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., ATP-binding sites) using PyMOL for visualization .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
    • Validation : Correlate computational ΔG values with experimental IC50_{50} data (R2^2 > 0.85 indicates reliability) .

Q. How is stability profiling conducted under varying pH and temperature conditions?

  • Protocol :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1.2), neutral (pH 7.4), and alkaline (pH 12) buffers at 40°C for 48 hours .
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the acetamide group at pH > 10) .
    • Data :
ConditionDegradation (%)Major Product
pH 1.2, 40°C15%N-(4-methoxybenzyl)amine
pH 12, 40°C60%Pyridinyl-isothiazole acid

Key Considerations for Researchers

  • Reproducibility : Document reaction parameters (e.g., stirring speed, drying time) to minimize batch-to-batch variability .
  • Data Contradictions : Use orthogonal assays (e.g., SPR and fluorescence polarization for binding studies) to confirm findings .

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